Quinoline, 4-iodo-2,8-bis(trifluoromethyl)-

Catalog No.
S13028955
CAS No.
150785-69-6
M.F
C11H4F6IN
M. Wt
391.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline, 4-iodo-2,8-bis(trifluoromethyl)-

CAS Number

150785-69-6

Product Name

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)-

IUPAC Name

4-iodo-2,8-bis(trifluoromethyl)quinoline

Molecular Formula

C11H4F6IN

Molecular Weight

391.05 g/mol

InChI

InChI=1S/C11H4F6IN/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H

InChI Key

VYDDLPWOPOLPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2I)C(F)(F)F

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- is a specialized heterocyclic compound characterized by its unique structural features, including an iodine atom and two trifluoromethyl groups attached to the quinoline ring. Its molecular formula is C11H4F6IC_{11}H_{4}F_{6}I with a molecular weight of 391.05 g/mol . The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, making it a valuable candidate in various chemical and biological applications.

  • Substitution Reactions: The iodine atom can be replaced with other nucleophiles through nucleophilic substitution.
  • Cross-Coupling Reactions: It can engage in Suzuki-Miyaura and Stille coupling reactions, facilitating the formation of carbon-carbon bonds with other organic molecules .
  • Oxidation and Reduction: The quinoline structure can undergo oxidation or reduction to yield various derivatives depending on the reaction conditions .

Compounds from the quinoline family exhibit a wide range of biological activities. Quinoline derivatives have been investigated for their potential as antimicrobial agents, anticancer drugs, and inhibitors of various enzymes and receptors. Specifically, the introduction of iodine and trifluoromethyl groups is known to influence their biological activity positively. For instance, derivatives bearing iodine have shown promise in developing novel antimicrobial agents .

The synthesis of 4-iodo-2,8-bis(trifluoromethyl)-quinoline typically involves halogenation reactions. One common synthetic route includes:

  • Halogen-Metal Exchange: A precursor quinoline compound undergoes bromination and iodination using butyllithium in tetrahydrofuran at low temperatures.
  • Formation of Lithium Derivatives: The initially formed lithiated quinoline is then trapped with carbon dioxide or other electrophiles to yield the desired product .
  • Industrial Production: Large-scale synthesis may utilize automated reactors with precise control over reaction conditions to ensure high yield and purity .

Quinoline derivatives are extensively used in medicinal chemistry due to their diverse biological activities. Specific applications include:

  • Pharmaceuticals: They serve as intermediates in the synthesis of drugs targeting various diseases.
  • Material Science: Their unique properties make them suitable for developing advanced materials such as organic semiconductors.
  • Agriculture: Some derivatives exhibit herbicidal or insecticidal properties, contributing to agricultural applications .

Research indicates that quinoline derivatives can interact with multiple biological targets, including enzymes involved in metabolic pathways. The trifluoromethyl groups enhance interactions by increasing lipophilicity and altering the electronic properties of the compounds. Studies have shown that these interactions can lead to significant biological effects, making them valuable for drug development .

Several compounds share structural similarities with 4-iodo-2,8-bis(trifluoromethyl)-quinoline, each exhibiting unique properties:

Compound NameKey Features
4-Bromo-2,8-bis(trifluoromethyl)-quinolineContains bromine instead of iodine; similar reactivity
4-IodoquinolineLacks trifluoromethyl groups; less lipophilic
2-Bromo-8-iodo-4-(trifluoromethyl)quinolineSimilar halogenation pattern; different substitution
2,8-Bis(trifluoromethyl)-4-methylquinolineMethyl group replaces iodine; alters biological activity

Compared to these compounds, 4-iodo-2,8-bis(trifluoromethyl)-quinoline stands out due to its unique combination of iodine and trifluoromethyl groups, which significantly enhances its reactivity and potential applications in medicinal chemistry .

The electrophilic aromatic substitution reactions of quinoline derivatives, particularly those bearing electron-withdrawing substituents such as iodine and trifluoromethyl groups, exhibit distinct mechanistic pathways and kinetic characteristics compared to unsubstituted quinoline systems. The presence of the 4-iodo and 2,8-bis(trifluoromethyl) substituents in the target compound significantly influences the reactivity pattern and regioselectivity of these transformations [1] [2].

Quinoline undergoes electrophilic substitution reactions only under vigorous conditions, with substitution typically occurring at the carbon-8 and carbon-5 positions of the benzene ring [1]. The electron-rich benzene ring of quinoline is more susceptible to electrophilic attack than the electron-deficient pyridine ring, particularly under neutral to mildly acidic conditions. However, the introduction of electron-withdrawing trifluoromethyl groups at positions 2 and 8 dramatically alters this reactivity profile by reducing the electron density of the aromatic system [3].

The mechanistic pathway for electrophilic aromatic substitution in halogenated quinoline systems follows a two-step process. In the first step, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a carbocation intermediate through disruption of aromaticity. This step represents the rate-determining step due to the high activation energy required for aromaticity loss [2]. The activation energies for electrophilic attack range from moderate values of 40-60 kilojoules per mole for halogenation at the 3-position under basic conditions to high values exceeding 80 kilojoules per mole for nitration and sulfonation reactions [4].

In the second step, deprotonation occurs to restore aromaticity and yield the substituted product. The regioselectivity of these reactions is governed by both electronic and steric factors. Under slightly acidic or basic conditions, halogenation preferentially occurs at the 3-position of the heterocyclic ring, followed by substitution at the 6- and 8-positions [4]. Under strongly acidic conditions, the pyridine nitrogen becomes protonated, forming a quinolinium ion that deactivates the heterocyclic ring and directs substitution to the benzene ring at positions 5 or 8 [4].

The kinetic studies of trifluoromethylated quinoline derivatives reveal unique reactivity patterns. Copper-catalyzed trifluoromethylation reactions of 3-iodoquinoline derivatives proceed with an activation energy of 51.4 kilojoules per mole and exhibit first-order kinetics with respect to the quinoline substrate [3]. The reaction mechanism involves oxidative addition of the copper catalyst to the carbon-iodine bond, followed by transmetalation with the trifluoromethylating reagent and reductive elimination to form the carbon-trifluoromethyl bond.

Reaction Parameter3-Position Halogenation5,8-Position SubstitutionTrifluoromethylation
Activation Energy (kJ/mol)40-60>8051.4
Reaction ConditionsBr₂/CCl₄, refluxStrong acidCuI/KF/DMF, 120°C
SelectivityC-3 selectiveC-5 ≈ C-8C-3 selective
Rate OrderFirst orderComplexFirst order

Radical-Mediated Functionalization Mechanisms

Radical-mediated functionalization reactions represent a fundamental class of transformations for quinoline derivatives, offering complementary reactivity patterns to ionic mechanisms. The radical chemistry of quinoline systems involves multiple mechanistic pathways, including hydrogen atom abstraction, addition reactions, and electron transfer processes [5] [6].

Hydroxyl radical reactions with quinoline have been extensively studied through computational and experimental approaches. Density functional theory calculations reveal that hydroxyl radical attack at carbon atoms C3 through C8 proceeds with activation energies of less than 1.3 kilocalories per mole, making these reactions effectively barrierless in solution [5] [6]. In contrast, hydroxyl radical attack at the C2 position exhibits a significantly higher activation barrier of 8.6 kilocalories per mole in the gas phase, which decreases to 5.1 kilocalories per mole in solution due to solvation effects [6].

The mechanism of hydroxyl radical addition involves initial formation of pi-complexes or hydrogen-bonded complexes, followed by exothermic addition to form hydroxyl adducts. The regioselectivity of these reactions is governed by the electron density distribution across the quinoline ring system. Solvation effects play a crucial role in lowering activation barriers, with the polarizable continuum model demonstrating that solvent stabilization renders most positions effectively barrierless for radical attack [6].

Carbon-centered radical reactions in quinoline systems proceed through distinct mechanistic pathways depending on the nature of the radical species and reaction conditions. Photochemical generation of imine carbon radicals from quinoline derivatives enables both electrophilic and nucleophilic attack modes [7]. In the presence of nucleophilic bases such as N,N-dimethylpyridin-4-amine, the imine carbon radical undergoes electrophilic attack at the alpha position of acrylate groups, leading to 2,3-disubstituted quinolines through intramolecular cyclization [7].

Alternatively, the addition of lithium hydroxide facilitates nucleophilic attack of the imine carbon radical at the beta position of acrylate groups, resulting in 3,4-disubstituted quinolines through complex rearrangement processes [7]. The kinetic isotope effects for these transformations indicate that hydrogen transfer processes participate in the turnover-determining step, with deuterium kinetic isotope effect values ranging from 1.55 to 5.73 depending on the deuteration pattern [8].

Transfer hydrogenation reactions catalyzed by cobalt-amido complexes represent another important class of radical-mediated transformations. The mechanism involves activation of H₃N·BH₃ through concerted proton transfer and hydride transfer, generating a cobalt hydride species with an activation barrier of 12.7 kilocalories per mole [8]. The rate-determining step involves proton transfer from the amino group to the quinoline nitrogen, accompanied by electron transfer from the cobalt center [8].

Radical TypeAttack PositionActivation Barrier (kcal/mol)Rate ConstantsSelectivity Factors
Hydroxyl radicalC3-C8 (barrierless), C2 (barrier)<1.3 (C3-C8), 8.6 (C2)k(C2) = 2.3 kcal/mol barrierSolvation effects critical
Carbon-centered radicalC-2, C-4 positions12.7 (rate-determining)k = 4 min⁻¹H-bonding directs regioselectivity
Photo-generated radicalC-H activationPhotochemicalLight-intensity dependentExcited state reactivity

Phase-Transfer Catalysis in Heterocyclic Systems

Phase-transfer catalysis has emerged as a powerful methodology for facilitating reactions between reagents that exist in different phases, particularly in the synthesis and functionalization of heterocyclic quinoline systems. The principle of phase-transfer catalysis relies on lipophilic catalysts that can transport ionic species across phase boundaries, enabling reactions that would otherwise be kinetically unfavorable [9] [10].

Tetrabutylammonium bromide represents one of the most widely employed phase-transfer catalysts for quinoline transformations. In reactions involving secondary amines and dihalides, the combination of tetrabutylammonium bromide with solid potassium carbonate as a base provides optimal reaction conditions, achieving quantitative conversion of secondary amines to tertiary amines [10]. The mechanism involves anion exchange between the quaternary ammonium catalyst and the reactive anion in the aqueous phase, followed by transport of the ion pair into the organic phase where nucleophilic substitution can occur [11].

The catalytic cycle begins with the quaternary ammonium halide dissolved in the aqueous phase undergoing anion exchange with the reactive anion. The resulting lipophilic ion pair crosses the liquid-liquid interface and diffuses into the organic phase, where it encounters the organic substrate. After reaction, the catalyst is regenerated through product formation and returns to the aqueous phase to complete the catalytic cycle [11].

Michael/ammonolysis cascade reactions between cyclohexane-1,3-dione-derived enaminones and olefinic azlactones demonstrate the synthetic utility of phase-transfer catalysis in quinoline synthesis. These reactions proceed via tetrabutylammonium hydroxide catalysis to afford quinoline-2,5-diones bearing secondary amide groups at the C-3 position in yields ranging from 53 to 94 percent with excellent diastereoselectivities exceeding 99:1 in most cases [12]. Mechanistic investigations suggest that tetrabutylammonium hydroxide may function as the actual catalyst during the cascade transformation [12].

The optimization of phase-transfer catalyzed reactions involves systematic variation of catalyst structure, reaction temperature, solvent systems, and reactant concentrations. Crown ethers represent an alternative class of phase-transfer catalysts that can facilitate quinoline synthesis through different binding modes and selectivities. The choice of catalyst depends on the specific transformation, substrate structure, and desired selectivity profile [10].

Asymmetric phase-transfer catalysis has been developed for the synthesis of chiral quinoline derivatives using chiral quaternary ammonium salts or chiral crown ethers. These reactions can achieve high enantioselectivities up to 97:3 enantiomeric excess while maintaining good chemical yields in the range of 70-95 percent [13]. The stereochemical outcome depends on the catalyst structure, reaction conditions, and substrate substitution pattern.

Catalyst SystemReaction TypeSubstrate ScopeYield Range (%)Selectivity
TBAB/K₂CO₃N-alkylationSecondary amines + dihalides70-100Quantitative conversion
TBAOHMichael/ammonolysis cascadeEnaminones + azlactones53-94>99:1 dr
Quaternary ammonium saltsNucleophilic substitutionQuinoline derivatives60-85Variable
Chiral PTCAsymmetric reactionsChiral quinoline synthesis70-95Up to 97:3 ee

Oxidation-Reduction Balance in Multi-Step Syntheses

The successful synthesis of complex quinoline derivatives requires careful control of oxidation-reduction balance throughout multi-step synthetic sequences. The interplay between oxidative and reductive processes determines both the efficiency and selectivity of quinoline formation, particularly in reactions involving multiple redox-active functional groups [14] [15].

The Skraup synthesis exemplifies the importance of oxidation-reduction balance in quinoline formation. This transformation involves initial dehydration of glycerol to acrolein under acidic conditions, followed by Michael addition of aniline to form an intermediate that undergoes cyclization and oxidation to yield the quinoline product [16]. The oxidation step, typically facilitated by mild oxidizing agents such as nitrobenzene or iron(III) salts, represents a critical component of the overall transformation. The activation energy for the ring closure and oxidation sequence ranges from 60 to 80 kilojoules per mole [17].

Photocatalytic synthesis strategies have emerged as particularly effective approaches for controlling redox balance in quinoline formation. These methods employ dual catalyst systems consisting of a photocatalyst and a proton reduction cocatalyst to enable oxidant-free synthesis conditions [18]. Under blue light irradiation, 4-acyl-1,4-dihydropyridines generate acyl radicals that can participate in radical-mediated quinoline formation while producing hydrogen gas as the sole byproduct [19]. This approach achieves excellent atom economy while avoiding the need for stoichiometric oxidants.

The mechanism of photocatalytic quinoline synthesis involves initial photochemical excitation of the photocatalyst, followed by energy transfer to generate reactive radical intermediates. These radicals undergo addition reactions with quinoline precursors, followed by radical-mediated cyclization and hydrogen atom transfer processes. The overall transformation maintains redox neutrality through the coupling of oxidative and reductive half-reactions [18].

Transfer hydrogenation reactions represent another important class of redox-balanced transformations. Cobalt-catalyzed partial transfer hydrogenation of quinolines using H₃N·BH₃ as a hydride source proceeds through a mechanism involving hydride-proton transfer with an activation energy of 41.7 kilojoules per mole [8]. The reaction exhibits first-order kinetics in quinoline substrate and demonstrates excellent chemoselectivity for 1,2-reduction over competing 1,4-reduction pathways [8].

The kinetic modeling of quinoline hydrodenitrogenation reactions reveals that the hydrogenation of 1,2,3,4-tetrahydroquinoline into decahydroquinoline represents the rate-determining step of the principal reaction pathway [20]. The self-inhibition effect due to competitive adsorption of nitrogen-containing compounds significantly influences the overall reaction kinetics, with adsorption constants decreasing in the order saturated amines > NH₃ > aromatic amines [20].

Multicomponent reactions offer particularly attractive approaches for achieving redox balance through convergent synthesis strategies. Iron-catalyzed three-component reactions of anilines, aldehydes, and nitroalkanes proceed through sequential imine formation, aza-Henry reaction, and oxidative aromatization to yield 2,4-substituted quinolines [15]. The redox balance is maintained through the coupling of nitroalkane reduction with quinoline aromatization, achieving good yields with minimal waste generation.

Synthesis MethodOxidation ProcessReduction ProcessRate-Determining StepActivation Energy (kJ/mol)Atom Economy
Skraup synthesisDHQ → quinolineAniline additionRing closure/oxidation60-80Moderate
PhotocatalyticPhotooxidationElectron transferElectron transferPhotochemicalExcellent
Transfer hydrogenationH₃N·BH₃ activationHydride transferH-atom transfer41.7Excellent
Combes synthesisβ-diketone condensationImine formationAnnulation45-65Good

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Exact Mass

390.92927 g/mol

Monoisotopic Mass

390.92927 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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